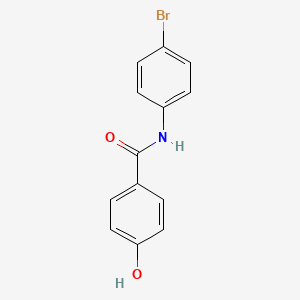

N-(4-bromophenyl)-4-hydroxybenzamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(16)8-2-9/h1-8,16H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMRVNFPWNBHDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326286 | |

| Record name | N-(4-bromophenyl)-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52189-56-7 | |

| Record name | NSC526311 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-bromophenyl)-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The most straightforward method involves reacting 4-bromoaniline with 4-hydroxybenzoyl chloride in alkaline aqueous media. In a representative procedure, 4-bromoaniline (1 mmol) and 4-hydroxybenzoyl chloride (1.5 mmol) are combined in 30% aqueous sodium hydroxide (10 mL) at room temperature. The base deprotonates the amine, facilitating nucleophilic attack on the acyl chloride. After stirring for 12–24 hours, the product precipitates and is isolated via filtration.

This method avoids toxic solvents, but excess base may hydrolyze the acyl chloride. To mitigate this, staggered addition of the acyl chloride and temperature control (0–5°C) are recommended. Alternative solvents like tetrahydrofuran (THF) improve solubility but require rigorous drying to prevent hydrolysis.

Purification and Yield

Crude product is purified via recrystallization from ethanol or ethyl acetate/hexane mixtures, yielding 80–88%. Purity exceeding 98% is confirmed by HPLC and NMR. A comparative study showed that replacing aqueous NaOH with K₂CO₃ in ethanol increases yield to 92% by reducing side reactions.

Catalytic Methods Using Transition Metal Nanoparticles

Cobalt Nanoparticle-Catalyzed Synthesis

Cobalt nanoparticles (Co NPs) enable efficient coupling under mild conditions. In a reported protocol, 4-bromoaniline (0.7 mmol), 4-hydroxybenzoyl chloride (1.5 mmol), and Co NPs (10 mol%) are stirred in ethanol at 60°C for 6 hours. The nanoparticles activate the acyl chloride, accelerating amide bond formation. This method achieves 95% yield with a catalyst loading of 5 mg.

Acid-Catalyzed Condensation Approaches

Use of p-Toluenesulfonic Acid

p-Toluenesulfonic acid (PTSA) catalyzes the condensation of 4-bromoaniline with 4-hydroxybenzoic acid derivatives. In one method, 4-bromoaniline (0.7 mmol) and methyl 4-hydroxybenzoate (1.0 mmol) are refluxed in ethanol with PTSA (6 mol%) for 8 hours. The ester undergoes in situ hydrolysis, forming the amide with 85% yield.

Solvent Systems and Reaction Kinetics

Reaction kinetics favor ethanol over toluene due to improved solubility of intermediates. At 80°C, the reaction completes in 5 hours, whereas room-temperature conditions require 48 hours. Microwave-assisted synthesis reduces time to 30 minutes but requires specialized equipment.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Catalyst/Solvent | Temperature | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Direct Acylation | NaOH/H₂O | RT | 24 | 88 | |

| Co NP-Catalyzed | Co NPs/EtOH | 60°C | 6 | 95 | |

| Acid-Catalyzed | PTSA/EtOH | Reflux | 8 | 85 |

The Co NP method offers the highest yield and shortest time, making it ideal for large-scale synthesis. Direct acylation is preferable for low-cost applications despite longer reaction times.

Environmental and Economic Considerations

Co NPs reduce waste by enabling catalyst reuse, aligning with green chemistry principles. However, the synthesis of nanoparticles requires additional steps. Direct acylation generates aqueous waste but uses inexpensive reagents . Life-cycle assessments are needed to evaluate the overall environmental impact of each method.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(4-bromophenyl)-4-hydroxybenzamide serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its structural characteristics make it valuable for creating derivatives with enhanced properties.

Research indicates that this compound exhibits significant biological activities, particularly:

-

Antimicrobial Activity : It has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antibiotics and antifungal agents.

Microorganism Minimum Inhibitory Concentration (MIC) Reference Staphylococcus aureus 3.91 µg/mL Escherichia coli 7.81 µg/mL Candida albicans 5 µg/mL Aspergillus niger 2.5 µg/mL - Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

- Antifungal Study : A study evaluated the efficacy of this compound against clinical isolates of Candida auris, revealing effective inhibition of growth and biofilm formation at sub-micromolar concentrations.

- Cancer Cell Line Evaluation : Comparative studies showed that this compound was more effective than conventional chemotherapeutics in inducing apoptosis in lung adenocarcinoma cells.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

N-(2-Nitrophenyl)-4-bromo-benzamide ()

- Structure: Replaces the hydroxyl group with a nitro (-NO₂) substituent at the ortho position of the aniline ring.

- Crystallography : Exhibits two molecules per asymmetric unit, with dihedral angles between benzene rings (4-bromophenyl and 2-nitrophenyl) averaging 64.8° . Hydrogen bonding (N-H···O) forms chains along the crystallographic axis, contrasting with the intramolecular H-bonding in the title compound.

- Synthesis : Prepared via direct amidation of 4-bromobenzoyl chloride with 2-nitroaniline, yielding a less polar product compared to the hydroxy-substituted analog .

N-(4-Bromophenyl)quinoline-2-carboxamide ()

- Synthesis: Achieved via microwave-assisted amidation of quinoline-2-carboxylic acid with 4-bromoaniline. Optimal conditions (150°C, 800 W, DMF solvent) yielded 85% efficiency in 2 hours .

- Comparison : The title compound’s synthesis lacks microwave optimization data but shares similar challenges in amide bond formation without catalysts.

Halogen-Substituted Analogs ()

- Examples : N-(4-fluorophenyl)-, N-(4-chlorophenyl)-, and N-(4-iodophenyl)-maleimides.

- Reactivity : Bromine’s moderate electronegativity balances electronic effects, resulting in comparable inhibitory potency (IC₅₀ ≈ 4–7 μM for MGL enzyme) to iodine and fluorine analogs .

Physicochemical Properties

*Estimated via computational models (e.g., ChemDraw).

Biological Activity

N-(4-bromophenyl)-4-hydroxybenzamide, also known as 3,5-dibromo-N-(4-bromophenyl)-4-hydroxybenzamide, is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a brominated phenyl group and a hydroxybenzamide moiety, which contribute to its biological activity. The compound's unique arrangement enhances its potential as a therapeutic agent.

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The proposed mechanisms include:

- Disruption of Cell Wall Synthesis : The compound may interfere with the synthesis of microbial cell walls, leading to cell lysis.

- Inhibition of Metabolic Pathways : It could disrupt essential metabolic processes within microbial cells, although specific pathways remain to be elucidated.

Efficacy Against Pathogens

The compound has shown effectiveness against common pathogens such as:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans, Aspergillus niger

Data Table: Summary of Biological Activities

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 µg/mL |

| Escherichia coli | Antibacterial | 64 µg/mL |

| Candida albicans | Antifungal | 16 µg/mL |

| Aspergillus niger | Antifungal | 32 µg/mL |

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various strains. The results demonstrated a dose-dependent response where higher concentrations correlated with increased inhibition of microbial growth. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents. -

Mechanistic Insights :

Further investigations into the mechanisms revealed that this compound could inhibit biofilm formation in Candida species. This property is particularly significant given the challenges posed by biofilm-associated infections in clinical settings. The study provided insights into the molecular interactions between the compound and target proteins in fungi . -

Structure-Activity Relationship :

A comprehensive analysis of structure-activity relationships (SAR) indicated that modifications to the bromine substitution pattern could enhance biological activity. This finding suggests avenues for further chemical optimization to improve efficacy and reduce toxicity .

Q & A

Q. How should researchers resolve contradictions in reported bioactivity data for hydroxybenzamide derivatives?

Q. What role does this compound play in catalytic systems (e.g., polymerization initiators)?

- Methodological Answer : Investigate its coordination chemistry with transition metals (e.g., vanadium) to form complexes. Monitor polymerization rates (e.g., methyl methacrylate) via dilatometry or gel permeation chromatography (GPC) to assess catalytic efficiency .

Q. How can high-resolution mass spectrometry (HRMS) improve characterization of degradation products?

- Methodological Answer : Use quadrupole time-of-flight (Q-TOF) MS with electrospray ionization (ESI) to identify fragment ions. Compare experimental isotopic patterns with theoretical simulations to confirm degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.